3-Fluoro-4-morpholinoaniline
Overview
Description
3-Fluoro-4-morpholinoaniline is a fluorinated aniline derivative with a morpholine ring attached to the aniline structure. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals, including the antibiotic drug linezolid . The presence of both fluorine and morpholine groups in its structure imparts unique chemical properties, making it a valuable building block in organic synthesis .
Mechanism of Action
Target of Action
3-Fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid . It has been used to synthesize a series of new sulfonamides and carbamates . These compounds have shown promising antimicrobial activity, indicating that they likely target bacterial proteins or enzymes .
Mode of Action
The compound has a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups . By having the accessible primary amine, this compound reacts with aldehyde to form Schiff bases . These Schiff bases can inhibit biofilm formation, as indicated by their IC50 values .
Biochemical Pathways
Molecular docking studies suggest that the synthesized compounds may interact with the active site of topoisomerase ii gyrase a, a key enzyme in bacterial dna replication .
Pharmacokinetics
Its derivatives have shown promising antimicrobial activity, suggesting that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of this compound is the formation of Schiff bases that show better biofilm inhibition compared to linezolid . Additionally, its sulfonamide and carbamate derivatives exhibit antimicrobial activity, with minimum inhibitory concentrations ranging from 6.25 to 25.0 µg/mL .
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-morpholinoaniline, by having the accessible primary amine, reacts with aldehyde to form Schiff bases . The Schiff base shows a better biofilm inhibition with IC 50 (half maximal inhibitory concentration) of 12.97 μM, compared with linezolid (IC 50 of 15.93 μM) .
Cellular Effects
This compound can also be modified for sulfonamide and carbamate derivatives that exhibit antimicrobial activity (minimum inhibitory concentration of 6.25-25.0 μg/mL) . It has been found to exhibit promising activity in the MIC range of 6.25–25.0 µg/mL .
Molecular Mechanism
Molecular docking studies of the crystal structure of topoisomerase II gyrase A complexed with natural inhibitor, clorobiocin (1kzn), using the molecular operating environment (MOE) programme were performed in order to predict the affinity and orientation of the synthesized compounds at the active enzyme site . The test compounds showed good binding affinities and formed hydrogen bonds with a surrounding of amino acids at the active sight .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-morpholinoaniline typically involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene. The process can be summarized as follows :
Substitution Reaction: Morpholine is reacted with 1,2-difluoro-4-nitrobenzene under neat conditions to form 4-(2-fluoro-4-nitrophenyl)morpholine.
Reduction Reaction: The nitro group of the intermediate is reduced using iron and ammonium chloride to yield this compound.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using catalysts and specific reaction conditions to enhance yield and purity. For example, using hydrated hydrazine with ferric chloride hexahydrate as a catalyst can improve the efficiency of the reduction step .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-morpholinoaniline undergoes various chemical reactions, including:
Substitution Reactions: The primary amine group can react with aldehydes to form Schiff bases.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Formation of Derivatives: It can be modified to form sulfonamides and carbamates, which exhibit antimicrobial activity.
Common Reagents and Conditions
Substitution Reactions: Aldehydes are commonly used to form Schiff bases.
Reduction Reactions: Iron and ammonium chloride or hydrated hydrazine with ferric chloride hexahydrate are used as reducing agents.
Major Products
Schiff Bases: Formed by reacting with aldehydes.
Sulfonamides and Carbamates: Formed by reacting with substituted aryl sulfonyl chlorides and chloroformates, respectively.
Scientific Research Applications
3-Fluoro-4-morpholinoaniline has diverse applications in scientific research:
Biology: Exhibits antimicrobial activity, making it useful in developing new antibiotics.
Medicine: Serves as an intermediate in the synthesis of linezolid, an antibiotic used to treat infections.
Industry: Applied in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinoaniline: Lacks the fluorine atom, resulting in different chemical properties.
3-Fluoroaniline: Lacks the morpholine ring, affecting its reactivity and applications.
4-Fluoroaniline: Similar to 3-fluoro-4-morpholinoaniline but without the morpholine ring.
Uniqueness
This compound is unique due to the presence of both fluorine and morpholine groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to form various derivatives with significant biological activity further distinguishes it from similar compounds .
Properties
IUPAC Name |
3-fluoro-4-morpholin-4-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGIBHQUVCGEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363323 | |
Record name | 3-fluoro-4-morpholinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93246-53-8 | |
Record name | 3-Fluoro-4-morpholinoaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093246538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-fluoro-4-morpholinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-(morpholin-4-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-FLUORO-4-MORPHOLINOANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S59MCD5UHX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 3-Fluoro-4-morpholinoaniline in pharmaceutical research?
A1: this compound is a key intermediate in the synthesis of the antibiotic linezolid []. Its structure allows for further modification, leading to the development of various derivatives with potential therapeutic applications.
Q2: Can you describe a specific example of how this compound is used to synthesize linezolid?
A2: [] describes a novel synthesis of linezolid utilizing this compound. The process involves reacting it with isoserine to create an (aminomethyl)oxazolidine-2,4-dione intermediate. This intermediate then undergoes selective reduction to yield linezolid in an almost quantitative overall yield.
Q3: Beyond linezolid, what other pharmaceutical applications are being explored for this compound derivatives?
A3: Researchers are exploring the potential of this compound derivatives in various therapeutic areas. For instance, [] details the synthesis of novel carboxamide derivatives of this compound and their evaluation as potential anti-inflammatory agents. Similarly, [] focuses on synthesizing and assessing novel this compound derivatives for their anti-cancer activity in breast cancer cells.
Q4: Are there any studies that investigate the structure-activity relationship (SAR) of this compound derivatives?
A4: Yes, understanding the SAR is crucial for optimizing drug candidates. While specific details on the SAR of this compound are not provided in the provided abstracts, research like that described in [], where different aromatic/heterocyclic carboxylic acids are used to synthesize a series of carboxamides, contributes to understanding how structural modifications impact biological activity.
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